molecular formula C21H15Cl2NO B14699155 3,3-Dichloro-1,4,4-triphenylazetidin-2-one CAS No. 27296-26-0

3,3-Dichloro-1,4,4-triphenylazetidin-2-one

Cat. No.: B14699155
CAS No.: 27296-26-0
M. Wt: 368.3 g/mol
InChI Key: MAUZIHKJVMSXAC-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,4,4-triphenylazetidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of three phenyl groups and two chlorine atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,4,4-triphenylazetidin-2-one typically involves the reaction of triphenylphosphine with carbon tetrachloride and an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired azetidinone ring. The process involves multiple steps, including the formation of intermediates that eventually cyclize to form the azetidinone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,4,4-triphenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

3,3-Dichloro-1,4,4-triphenylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,4,4-triphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichloro-4,4-diaminodiphenylmethane: Known for its use in polymer production.

    3,3-Dimethyl-4,4-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.

Uniqueness

3,3-Dichloro-1,4,4-triphenylazetidin-2-one is unique due to its azetidinone ring structure and the presence of three phenyl groups

Properties

CAS No.

27296-26-0

Molecular Formula

C21H15Cl2NO

Molecular Weight

368.3 g/mol

IUPAC Name

3,3-dichloro-1,4,4-triphenylazetidin-2-one

InChI

InChI=1S/C21H15Cl2NO/c22-21(23)19(25)24(18-14-8-3-9-15-18)20(21,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

MAUZIHKJVMSXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(C(=O)N2C3=CC=CC=C3)(Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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